molecular formula C17H12BrFN2O2 B2924392 Methyl 4-[(4-bromophenyl)amino]-8-fluoroquinoline-2-carboxylate CAS No. 1207059-66-2

Methyl 4-[(4-bromophenyl)amino]-8-fluoroquinoline-2-carboxylate

Cat. No.: B2924392
CAS No.: 1207059-66-2
M. Wt: 375.197
InChI Key: CIVQNKCGGXBEMK-UHFFFAOYSA-N
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Description

Methyl 4-[(4-bromophenyl)amino]-8-fluoroquinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromophenyl group, a fluoroquinoline core, and a carboxylate ester functional group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-bromophenyl)amino]-8-fluoroquinoline-2-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Fluoroquinoline Core: The synthesis begins with the preparation of the fluoroquinoline core. This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a strong base and a suitable solvent.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-bromophenyl)amino]-8-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.

Scientific Research Applications

Methyl 4-[(4-bromophenyl)amino]-8-fluoroquinoline-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding.

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Industry: The compound is explored for its potential use in the development of new materials and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-bromophenyl)amino]-8-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(4-chlorophenyl)amino]-8-fluoroquinoline-2-carboxylate
  • Methyl 4-[(4-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate
  • Methyl 4-[(4-nitrophenyl)amino]-8-fluoroquinoline-2-carboxylate

Uniqueness

Methyl 4-[(4-bromophenyl)amino]-8-fluoroquinoline-2-carboxylate is unique due to the presence of the bromophenyl group, which can enhance its biological activity and reactivity compared to its analogs. The bromine atom can participate in various interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity towards its targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 4-(4-bromoanilino)-8-fluoroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN2O2/c1-23-17(22)15-9-14(20-11-7-5-10(18)6-8-11)12-3-2-4-13(19)16(12)21-15/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVQNKCGGXBEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=CC=C2F)C(=C1)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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